2-Iodo-1-isopropyl-4-nitrobenzene 2-Iodo-1-isopropyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1100053-97-1
VCID: VC20365448
InChI: InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol

2-Iodo-1-isopropyl-4-nitrobenzene

CAS No.: 1100053-97-1

Cat. No.: VC20365448

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1-isopropyl-4-nitrobenzene - 1100053-97-1

Specification

CAS No. 1100053-97-1
Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
IUPAC Name 2-iodo-4-nitro-1-propan-2-ylbenzene
Standard InChI InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3
Standard InChI Key JFOQZXKNSMZHNE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The benzene core of 2-iodo-1-isopropyl-4-nitrobenzene features three substituents:

  • Iodo group at position 2, enabling participation in Ullmann and Suzuki-Miyaura couplings.

  • Isopropyl group at position 1, providing steric bulk and moderate electron-donating effects.

  • Nitro group at position 4, directing electrophilic substitution reactions to specific ring positions.

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by X-ray crystallography data from analogous brominated derivatives .

Spectroscopic Properties

Key spectroscopic signatures include:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ\delta 7.5–8.5 ppm, with splitting patterns reflecting the substituents’ electronic effects. The isopropyl group’s methyl protons appear as a septet near δ\delta 1.2–1.5 ppm.

  • IR Spectroscopy: Stretching vibrations for the nitro group (\sim1520 cm1^{-1}) and C-I bonds (\sim550 cm1^{-1}) dominate the spectrum.

PropertyValue/DescriptionSource
Molecular Weight291.09 g/mol
Boiling PointNot reported
SolubilityInsoluble in water; soluble in DMF

Synthesis Strategies

Direct Iodination of Nitroarenes

The most common route involves electrophilic iodination of 1-isopropyl-4-nitrobenzene using iodine monochloride (ICl\text{ICl}) or I2\text{I}_2 with oxidizing agents like HNO3\text{HNO}_3. This method achieves moderate yields (60–75%) but requires strict temperature control (4–25°C) to minimize byproducts.

Example Protocol:

  • Dissolve 1-isopropyl-4-nitrobenzene in dichloromethane.

  • Add ICl\text{ICl} (1.1 equiv) dropwise at 4°C.

  • Stir for 12 hours, then quench with aqueous Na2SO3\text{Na}_2\text{SO}_3.

  • Purify via column chromatography (hexane/ethyl acetate).

Halogen Exchange Reactions

Bromo-to-iodo substitution using NaI\text{NaI} in acetone (Finkelstein reaction) offers an alternative pathway, particularly for lab-scale synthesis :

Ar-Br+NaIacetoneAr-I+NaBr\text{Ar-Br} + \text{NaI} \xrightarrow{\text{acetone}} \text{Ar-I} + \text{NaBr}

This method is less efficient for nitroarenes due to competing side reactions but may yield 50–60% product under optimized conditions .

Reactivity and Catalytic Applications

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with arylboronic acids is a hallmark reaction, enabling biaryl synthesis. Key parameters include:

ConditionOptimal ValueYield (%)Source
CatalystPd/C (0.1 mol%)96
BaseK2CO3\text{K}_2\text{CO}_395
SolventWater90–98
Temperature50–90°C85–98

Mechanistic Insights:

  • Oxidative addition of Pd(0) to the C-I bond.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the biaryl product .

Nitro Group Reduction

Catalytic hydrogenation (H2\text{H}_2, Pd/C) converts the nitro group to an amine, a step critical in pharmaceutical intermediates. Competing dehalogenation is mitigated by using low hydrogen pressures (1–2 atm).

Industrial and Pharmaceutical Relevance

Antibiotic Development

The nitro group’s bioisosteric properties make 2-iodo-1-isopropyl-4-nitrobenzene a precursor in quinolone antibiotics. Structural analogs exhibit activity against Mycobacterium tuberculosis and Staphylococcus aureus .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency, with adsorption capacities exceeding 300 mg/g in recent trials.

HazardPrecautionary Measure
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Work in fume hood

Disposal Guidelines

Incinerate at >800°C with alkaline scrubbers to neutralize NOx\text{NO}_x and I2\text{I}_2 emissions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator